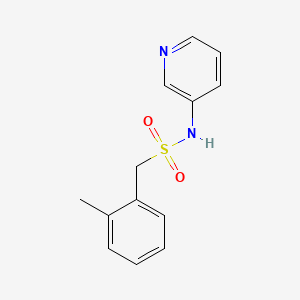
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling pathways. The P2Y6 receptor is mainly expressed in immune cells and has been implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Applications De Recherche Scientifique
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been used in various scientific research applications, including the study of immune cell function, inflammation, and cancer. The P2Y6 receptor is mainly expressed in immune cells, and 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the activation of these cells. This inhibition can lead to a decrease in inflammation and an increase in the effectiveness of cancer treatments.
Mécanisme D'action
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is a selective antagonist of the P2Y6 receptor. This receptor is activated by the binding of extracellular nucleotides, such as ATP and UTP. The activation of the P2Y6 receptor leads to the activation of various signaling pathways, including the PI3K-Akt and MAPK pathways. 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 binds to the P2Y6 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of these signaling pathways.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have various biochemical and physiological effects. In immune cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit the production of cytokines, such as IL-6 and TNF-α, which are involved in inflammation. In cancer cells, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to inhibit cell proliferation and induce cell death. Additionally, 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in lab experiments is its selectivity for the P2Y6 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of using 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. One direction is the investigation of the role of the P2Y6 receptor in other diseases, such as cardiovascular disease and diabetes. Another direction is the development of more potent and selective antagonists of the P2Y6 receptor. Additionally, the use of 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 in combination with other drugs, such as chemotherapy agents, could lead to more effective cancer treatments.
Méthodes De Synthèse
1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenylamine with 3-pyridinemethanesulfonyl chloride to form N-(2-methylphenyl)-3-pyridinemethanesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-2-methylbenzene to form 1-(2-methylphenyl)-N-3-pyridinylmethanesulfonamide 2578. The final product is purified using column chromatography.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-N-pyridin-3-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-5-2-3-6-12(11)10-18(16,17)15-13-7-4-8-14-9-13/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXFUBCBDZQXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-(pyridin-3-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)
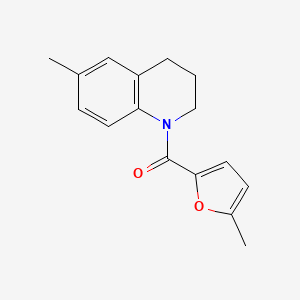
![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)
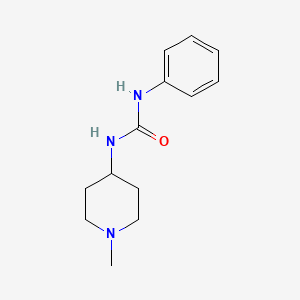
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
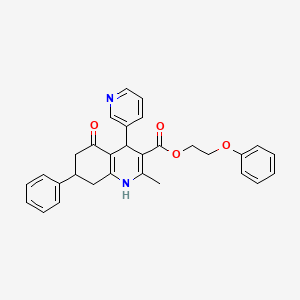
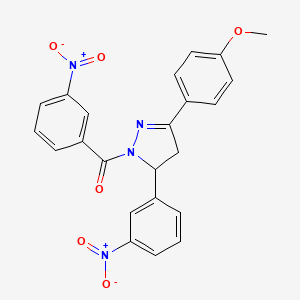
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![3-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5171234.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)